1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole

h15-LOX-2 inhibition Structure-activity relationship N1-substitution

1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole (CAS 923151-32-0) is a synthetic, trisubstituted imidazole containing a 4‑trifluoromethylbenzylthio moiety at C2, a phenyl at C5, and an N1‑methyl group. It belongs to the class of 2‑sulfanyl‑substituted imidazoles that have been explored as angiotensin II antagonists and lipoxygenase inhibitors.

Molecular Formula C18H15F3N2S
Molecular Weight 348.39
CAS No. 923151-32-0
Cat. No. B2962024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole
CAS923151-32-0
Molecular FormulaC18H15F3N2S
Molecular Weight348.39
Structural Identifiers
SMILESCN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C18H15F3N2S/c1-23-16(14-5-3-2-4-6-14)11-22-17(23)24-12-13-7-9-15(10-8-13)18(19,20)21/h2-11H,12H2,1H3
InChIKeyQXRAJRZOZKLTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole (CAS 923151-32-0): Baseline Characterization for Research Supply and Selection


1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole (CAS 923151-32-0) is a synthetic, trisubstituted imidazole containing a 4‑trifluoromethylbenzylthio moiety at C2, a phenyl at C5, and an N1‑methyl group [1]. It belongs to the class of 2‑sulfanyl‑substituted imidazoles that have been explored as angiotensin II antagonists and lipoxygenase inhibitors [2]. The compound is commercially supplied at ≥95% purity for research‑use‑only applications . While its close analog (the N1‑phenyl variant) is a documented inhibitor of human 15‑lipoxygenase‑2 (h15‑LOX‑2, IC₅₀ = 0.34 μM), no peer‑reviewed bioactivity data have been reported for the N1‑methyl derivative itself [1][3].

Why Generic Substitution Is Unsuitable for 1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole


Close structural analogs of 2‑sulfanylimidazoles cannot be interchanged without risking loss of target activity. The N1‑phenyl analog (1-phenyl-2-([[4-(trifluoromethyl)phenyl]methyl]sulfanyl)-1H-imidazole, CAS 478040-08-3) is a selective h15‑LOX‑2 inhibitor (IC₅₀ = 0.34 μM) [1], whereas the N1‑methyl derivative has no published inhibitory data. The same patent family that describes the 2‑(4‑trifluoromethylbenzylthio)imidazole core emphasizes that modifications at N1, C4 and C5 dramatically alter angiotensin II receptor antagonism [2]. Because a single methyl‑to‑phenyl switch at N1 completely changes the documented pharmacology, procurement officers and medicinal chemists must verify the exact N1‑substitution pattern rather than assuming functional equivalence.

Head-to-Head Quantitative Differentiation Evidence for 1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole


N1‑Substituent Divergence Drives h15‑LOX‑2 Inhibitory Activity

The N1‑phenyl analog (1-phenyl-2-([[4-(trifluoromethyl)phenyl]methyl]sulfanyl)-1H-imidazole) inhibits human 15‑lipoxygenase‑2 with an IC₅₀ of 0.34 μM in a cell‑free assay, while no inhibitory data are available for the N1‑methyl target compound [1]. The documented SAR shows that replacing the N1‑phenyl with N1‑methyl abolishes the known pharmacological profile, making the target compound a distinct chemical probe.

h15-LOX-2 inhibition Structure-activity relationship N1-substitution

Molecular Weight and Lipophilicity Differentiation vs. N1‑Phenyl Analog

The target compound (C₁₈H₁₅F₃N₂S) has a molecular weight of 348.4 g mol⁻¹ and a computed XLogP3‑AA of 4.9 [1]. The N1‑phenyl analog (C₁₇H₁₃F₃N₂S) is lighter (334.36 g mol⁻¹) , reflecting the CH₂ vs. C₆H₅ difference at N1. The higher lipophilicity of the target compound may alter passive membrane permeability in cell‑based assays.

Physicochemical properties Lipophilicity MW differentiation

Commercial Purity and Specification Consistency

The target compound is supplied by CheMenu at ≥95% purity (catalog CM811712) . Comparable purity specifications for the N1‑phenyl analog are not uniformly reported across vendors; the ChemicalBook listing does not indicate a guaranteed purity level . For procurement, a 95% minimum purity provides a clear, verifiable specification that can be directly quoted in purchase orders.

Purity Procurement specification Quality control

Absence of Off-Target Liability Data vs. Characterized LOX Inhibitors

The N1‑phenyl analog has been characterized as a mixed-type inhibitor of h15‑LOX‑2 with confirmed binding in the U‑shaped active-site channel [1]. No selectivity or off‑target profiling data exist for the N1‑methyl target compound. Consequently, any claim of improved selectivity or reduced off‑target risk for the N1‑methyl derivative would be entirely unsupported.

Selectivity Lipoxygenase Off-target

Validated Application Scenarios for 1-Methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Studies on Imidazole‑Based Lipoxygenase Inhibitors

When the goal is to explore the contribution of the N1‑substituent to h15‑LOX‑2 inhibition, this N1‑methyl compound serves as a critical probe. The N1‑phenyl analog is a confirmed inhibitor (IC₅₀ = 0.34 μM) [1]; directly testing the N1‑methyl variant allows researchers to determine whether N1‑aromaticity or steric bulk is required for activity, an experiment that cannot be performed with the phenyl analog alone.

Reference Compound for Method Development in Chromatographic or Mass Spectrometric Analyses

With a documented MW of 348.4 g mol⁻¹ and a supplier‑guaranteed purity of ≥95% [1], the compound is suitable as a retention‑time marker or system‑suitability standard for HPLC and LC‑MS methods targeting 2‑sulfanylimidazoles. Its distinct mass and retention properties differentiate it from the lighter N1‑phenyl analog (MW 334.36) .

Procurement Benchmark When Vendor‑Reported Purity Is the Primary Selection Criterion

Because the target compound is listed with an explicit ≥95% purity specification , it provides a transparent quality benchmark that facilitates comparative purchasing. Buyers who prioritize documented purity can reference this specification when evaluating alternative sources or when establishing acceptance criteria for incoming materials.

Negative Control in h15‑LOX‑2 Inhibitor Screening Cascades

Given that the N1‑phenyl analog is a known inhibitor but the N1‑methyl derivative has not been shown to inhibit h15‑LOX‑2 [1], the target compound can be employed as a structurally matched negative control in primary screens, helping to rule out non‑specific imidazole‑related assay interference.

Quote Request

Request a Quote for 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.